molecular formula C16H12N2O3S2 B11109841 3-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid

3-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid

Katalognummer: B11109841
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: YAKFLPDNDTVXBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid typically involves the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . This method is favored for its efficiency and high yield. Another common synthetic route involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of high-throughput reactors and continuous flow chemistry, can be applied to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid stands out due to its unique combination of a benzothiazole moiety and a benzoic acid derivative, which imparts distinct chemical and biological properties. Its potential as an anti-tubercular agent further highlights its significance in medicinal chemistry .

Eigenschaften

Molekularformel

C16H12N2O3S2

Molekulargewicht

344.4 g/mol

IUPAC-Name

3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O3S2/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-22-16-18-12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21)

InChI-Schlüssel

YAKFLPDNDTVXBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.